(6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-6-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule featuring a thiadiazolo-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiadiazolo-pyrimidinone intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques. The goal is to produce the compound in large quantities while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(6Z)-6-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (6Z)-6-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, resulting in changes in cellular processes such as gene expression, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in pharmaceuticals.
DDT: An insecticide with a similar structural motif, known for its environmental impact.
Uniqueness
(6Z)-6-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C20H17ClN4O2S |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
(6Z)-6-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H17ClN4O2S/c1-11(2)9-17-24-25-18(22)15(19(26)23-20(25)28-17)10-14-7-8-16(27-14)12-3-5-13(21)6-4-12/h3-8,10-11,22H,9H2,1-2H3/b15-10-,22-18? |
InChI Key |
ICVYCSIMZMETLU-HUHIGAQKSA-N |
Isomeric SMILES |
CC(C)CC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C(=O)N=C2S1 |
Canonical SMILES |
CC(C)CC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)N=C2S1 |
Origin of Product |
United States |
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